molecular formula C21H17ClFN3O3S2 B3006548 N-(4-(5-(2-chloro-6-fluorophenyl)-1-(thiophene-2-carbonyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide

N-(4-(5-(2-chloro-6-fluorophenyl)-1-(thiophene-2-carbonyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide

Cat. No.: B3006548
M. Wt: 478.0 g/mol
InChI Key: WBBOMOBNBWNPSB-UHFFFAOYSA-N
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Description

N-(4-(5-(2-Chloro-6-fluorophenyl)-1-(thiophene-2-carbonyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide is a heterocyclic compound featuring a pyrazole core substituted with a 2-chloro-6-fluorophenyl group, a thiophene-2-carbonyl moiety, and a methanesulfonamide-linked phenyl ring. Its structure combines sulfonamide and fluorinated aromatic pharmacophores, which are common in bioactive molecules targeting enzymes or receptors.

Properties

IUPAC Name

N-[4-[3-(2-chloro-6-fluorophenyl)-2-(thiophene-2-carbonyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17ClFN3O3S2/c1-31(28,29)25-14-9-7-13(8-10-14)17-12-18(20-15(22)4-2-5-16(20)23)26(24-17)21(27)19-6-3-11-30-19/h2-11,18,25H,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBBOMOBNBWNPSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NC1=CC=C(C=C1)C2=NN(C(C2)C3=C(C=CC=C3Cl)F)C(=O)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17ClFN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

478.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-(5-(2-chloro-6-fluorophenyl)-1-(thiophene-2-carbonyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide, a complex organic compound, has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, therapeutic implications, and relevant research findings.

Chemical Structure and Properties

The compound features a unique structure that includes:

  • Chloro and Fluoro Substituents : Enhancing lipophilicity and biological activity.
  • Pyrazole Ring : Known for its diverse pharmacological properties.
  • Thiophene Moiety : Often associated with anti-inflammatory and anticancer activities.

The IUPAC name reflects its complex structure, which is crucial for understanding its biological interactions.

Anticancer Activity

Recent studies have indicated that similar compounds in the pyrazole family exhibit significant anticancer properties. For instance:

  • Inhibition of Cell Proliferation : Compounds with structural similarities have shown IC50 values in the low micromolar range against various cancer cell lines, such as HeLa and MCF-7 cells .
  • Mechanism of Action : The mechanism often involves the inhibition of tubulin polymerization, leading to cell cycle arrest at the G2/M phase. This has been demonstrated through docking studies that reveal binding affinities to the colchicine site on tubulin .

Anti-inflammatory Activity

The compound may also possess anti-inflammatory properties:

  • Cytokine Inhibition : Similar pyrazole derivatives have been shown to inhibit the release of pro-inflammatory cytokines like TNF-alpha in LPS-stimulated macrophages .
  • Pharmacological Implications : The ability to modulate inflammatory pathways suggests potential applications in treating autoimmune diseases.

Study 1: Anticancer Efficacy

A study conducted on a series of aminopyrazole derivatives demonstrated that certain structural modifications led to enhanced anticancer activity. The most active derivative exhibited an IC50 value of 0.283 mM against TNF-alpha release in whole blood assays. This suggests that the introduction of specific substituents can significantly alter biological efficacy .

Study 2: Anti-inflammatory Mechanism

Another investigation focused on the anti-inflammatory effects of pyrazole derivatives. The results indicated that these compounds could effectively inhibit intracellular signaling pathways involved in inflammation, particularly through inhibition of MAPK pathways .

Data Table: Biological Activity Summary

Activity TypeCompoundIC50 Value (µM)Mechanism of Action
AnticancerPyrazole Derivative 10.08 - 12.07Tubulin polymerization inhibition
Anti-inflammatoryPyrazole Derivative 20.283TNF-alpha release inhibition
CytotoxicityPyrazole Derivative 3>50Induction of apoptosis

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The compound’s structural analogs include 1,2,4-triazole-3-thiones, pyrazole derivatives, and sulfonamide-containing heterocycles. Key comparisons are outlined below:

Structural and Functional Group Comparisons
Compound Core Structure Key Substituents Functional Groups
Target Compound Pyrazole 2-Chloro-6-fluorophenyl, thiophene-2-carbonyl, methanesulfonamide-phenyl Sulfonamide, carbonyl, halogenated aryl
5-(4-(4-X-Phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3(4H)-thiones 1,2,4-Triazole 4-X-Phenylsulfonyl (X = H, Cl, Br), 2,4-difluorophenyl Thione (-C=S), sulfonyl, halogenated aryl
(2-(5-(4-(4-X-Phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-4H-1,2,4-triazol-3-ylthio)-1-arylethanones 1,2,4-Triazole S-Alkylated thioether, 4-fluorophenyl/phenyl Thioether (-S-), ketone, sulfonyl

Key Observations :

  • Methanesulfonamide in the target compound may enhance solubility compared to bulkier phenylsulfonyl groups in triazole derivatives .
Spectroscopic Comparisons
2.2.1. IR Spectroscopy
  • Target Compound : Expected C=O (thiophene carbonyl) stretch near 1660–1680 cm⁻¹ and sulfonamide S=O stretches ~1350–1150 cm⁻¹.
  • Triazole-Thiones :
    • C=S stretch: 1247–1255 cm⁻¹ (absent in the target compound).
    • Sulfonyl S=O: ~1150–1200 cm⁻¹ (weaker than methanesulfonamide due to aryl conjugation).
2.2.2. NMR Spectroscopy
  • Aromatic Protons :
    • The target compound’s 2-chloro-6-fluorophenyl group would show deshielded protons (δ ~7.2–7.8 ppm) due to electron-withdrawing effects, similar to 2,4-difluorophenyl analogs (δ 7.1–7.6 ppm) .
    • Thiophene protons may resonate at δ ~7.5–8.0 ppm, distinct from phenylsulfonyl protons in triazoles (δ ~7.8–8.2 ppm) .
  • Methanesulfonamide : -SO₂NH₂ protons typically appear as a singlet near δ 3.1–3.3 ppm (¹H) and δ 40–45 ppm (¹³C), differing from aryl sulfonamides .
Crystallographic and Computational Insights

While crystallographic data for the target compound are unavailable, SHELX software (widely used for small-molecule refinement ) could resolve its conformation. Comparatively, triazole-thiones exhibit planar heterocyclic cores stabilized by intramolecular hydrogen bonds , whereas the pyrazole’s reduced ring size may increase torsional strain.

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